molecular formula C28H18 B3302151 Anthracene, 9-(9-phenanthrenyl)- CAS No. 91586-10-6

Anthracene, 9-(9-phenanthrenyl)-

Cat. No.: B3302151
CAS No.: 91586-10-6
M. Wt: 354.4 g/mol
InChI Key: ZYZKDLILLKHBFO-UHFFFAOYSA-N
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Description

Anthracene, 9-(9-phenanthrenyl)-: is a polycyclic aromatic hydrocarbon composed of anthracene and phenanthrene units. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound has a molecular formula of C28H18 and a molecular weight of 354.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9-(9-phenanthrenyl)- typically involves the functionalization of anthracene and phenanthrene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction , which allows for the formation of carbon-carbon bonds between the anthracene and phenanthrene units . This reaction is usually carried out in the presence of a palladium catalyst and a base, under inert conditions.

Industrial Production Methods: Industrial production of Anthracene, 9-(9-phenanthrenyl)- often involves large-scale preparation of 9-hydroxyphenanthrene from coal tar, followed by regioselective functionalization . This method ensures high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Anthracene, 9-(9-phenanthrenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

  • Phenanthrenyl ketal
  • 9-Fluorenones
  • Halogenated derivatives

Scientific Research Applications

Anthracene, 9-(9-phenanthrenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Anthracene, 9-(9-phenanthrenyl)- involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biological pathways, making the compound useful in medicinal chemistry .

Properties

IUPAC Name

9-anthracen-9-ylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKDLILLKHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80757282
Record name 9-(Anthracen-9-yl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80757282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91586-10-6
Record name 9-(Anthracen-9-yl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80757282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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